Thionicotinic acid
Overview
Description
Thionicotinic acid, also known as 3-Pyridinecarbothioic acid, is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of thionicotinic acid derivatives has been reported in several studies . For instance, a multicomponent synthesis of nicotinic acid derivatives has been developed, which includes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .
Molecular Structure Analysis
Thionicotinic acid contains a total of 14 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 thioacid (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
Thionicotinic acid and its derivatives play a significant role as multifunctional pharmacophores, exhibiting a variety of biological activities . The redox and non-redox reactions, as well as the antioxidant activity of nicotinic acid derivatives, have been the focus of several studies .
Physical And Chemical Properties Analysis
Thionicotinic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Scientific Research Applications
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, have been studied for their vasorelaxation and antioxidative properties. These compounds have shown dose-dependent maximal vasorelaxation in rat thoracic aorta, though less effective than acetylcholine-induced nitric oxide vasorelaxation. Their vasorelaxations are mediated partially by endothelium-induced nitric oxide and prostacyclin. Additionally, these thionicotinic acid analogs exhibited antioxidative properties in assays, with thionicotinic acid 6 being the most potent vasorelaxant and antioxidant. This suggests their potential as therapeutic agents for vascular and oxidative stress-related disorders (Prachayasittikul et al., 2010).
Synthesis and Antiparasitic Activity
Thionicotinic acid has been used in the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. These compounds were tested against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, showing significant inhibitory effects on the growth and survival of the parasites. This research highlights the potential of thionicotinic acid derivatives in the development of new treatments for parasitic infections (Silverberg et al., 2021).
Thionicotinic Acid in Biomedical Applications
Thionicotinic acid's role in biomedical applications, especially in the context of terahertz (THz) technology, has been reviewed. Terahertz imaging and sensing technologies, used in medical, military, and security applications, have stimulated research on the biological effects associated with this frequency range. Studies on thionicotinic acid and its derivatives can provide insights into the interaction mechanisms with biological systems, which is crucial for health hazard evaluation and the safe use of THz systems (Wilmink & Grundt, 2011).
Safety And Hazards
Thionicotinic acid can cause skin and eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
pyridine-3-carbothioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHSOUPMJJTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341243 | |
Record name | Thionicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thionicotinic acid | |
CAS RN |
51087-03-7 | |
Record name | Thionicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thionicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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